dimethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate
Overview
Description
Dimethyl 1,3-diphenyl-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogen-containing heterocycles, well known for their participation in the field of research and development of therapeutical active agents . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Synthesis Analysis
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which are similar to the compound , has been developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The molecular structure of pyrazoles, including the compound , is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The crystal structure of a similar compound, 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can undergo cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . They can also undergo 1,3-dipolar cycloadditions of diazo compounds and olefinic bond derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoles vary depending on their specific structure and functional groups. For instance, 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .Mechanism of Action
The mechanism of action of pyrazole derivatives is diverse and depends on their specific structure and functional groups. Some pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic . They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
Safety and Hazards
Future Directions
The future directions of research on pyrazole derivatives are promising. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their applications in high-tech fields have been developed by leaps and bounds . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Properties
IUPAC Name |
dimethyl 2,5-diphenyl-3,4-dihydropyrazole-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-18(22)15-16(13-9-5-3-6-10-13)20-21(17(15)19(23)25-2)14-11-7-4-8-12-14/h3-12,15,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSBFYRQWRIBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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